tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
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Overview
Description
tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridin-4-yl-methyl Group: This step involves the alkylation of the spirocyclic core with a pyridin-4-yl-methyl halide under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives
Uniqueness
tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile building block in drug discovery and development.
Properties
Molecular Formula |
C20H31N3O2 |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C20H31N3O2/c1-19(2,3)25-18(24)23-14-8-20(9-15-23)6-12-22(13-7-20)16-17-4-10-21-11-5-17/h4-5,10-11H,6-9,12-16H2,1-3H3 |
InChI Key |
MEMGBJQRSODWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=NC=C3)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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